Magnesium 3-stearylthiopropionate

Description

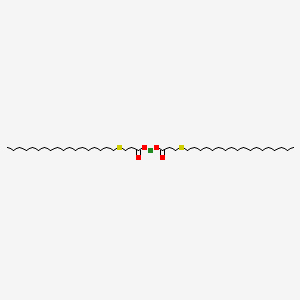

Magnesium 3-stearylthiopropionate is a magnesium salt derived from 3-stearylthiopropionic acid. Its structure features a long-chain stearyl group (C18 alkyl) attached to a thiopropionate backbone, with magnesium as the counterion. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally related thiopropionate derivatives. Such compounds are commonly used in industrial applications, such as polymer stabilizers, antioxidants, or flavoring agents, depending on their substituents and solubility profiles .

Properties

CAS No. |

38663-58-0 |

|---|---|

Molecular Formula |

C42H82MgO4S2 |

Molecular Weight |

739.5 g/mol |

IUPAC Name |

magnesium;3-octadecylsulfanylpropanoate |

InChI |

InChI=1S/2C21H42O2S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21(22)23;/h2*2-20H2,1H3,(H,22,23);/q;;+2/p-2 |

InChI Key |

PCEQZKFBZOBNQO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCCCCCCCSCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences:

Substituent Effects on Solubility: The stearyl group in this compound imparts high hydrophobicity, making it suitable for non-polar matrices like polyolefins. In contrast, Methyl 3-(methylthio)propionate’s smaller methyl groups enhance volatility and water solubility, aligning with its use in food flavoring .

Role of the Cation: The magnesium ion in this compound may enhance its thermal stability and compatibility with inorganic fillers in polymers. This contrasts with methyl ester analogs (e.g., Methyl 3-(methylthio)propionate), which lack ionic character and are more volatile .

Applications: 3-(Acetylthio)-2-methylpropanoic acid is utilized in chiral synthesis due to its stereochemical properties, whereas this compound’s inferred role as a stabilizer relies on its ability to scavenge free radicals in hydrophobic environments .

Research Findings and Limitations

- Thermal Stability : Long alkyl chains (e.g., stearyl) improve thermal resistance, as seen in similar magnesium compounds like magnesium hydroxide (used in refractory materials) . This supports the inferred high-temperature performance of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.